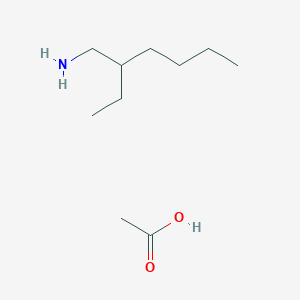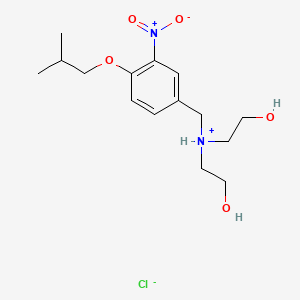
2,2'-((4-Isobutoxy-3-nitrobenzyl)imino)diethanol hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-((4-Isobutoxy-3-nitrobenzyl)imino)diethanol hydrochloride is a chemical compound with the molecular formula C15H24N2O5Cl. It is known for its applications in various scientific research fields due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-((4-Isobutoxy-3-nitrobenzyl)imino)diethanol hydrochloride typically involves the reaction of 4-isobutoxy-3-nitrobenzaldehyde with diethanolamine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired product. The final step involves the addition of hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and catalysts, and the reaction conditions are optimized for maximum yield and purity. The final product is purified using techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2,2’-((4-Isobutoxy-3-nitrobenzyl)imino)diethanol hydrochloride undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The hydroxyl groups can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amine derivative, while substitution of the hydroxyl groups can produce various esters or ethers.
Aplicaciones Científicas De Investigación
2,2’-((4-Isobutoxy-3-nitrobenzyl)imino)diethanol hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2,2’-((4-Isobutoxy-3-nitrobenzyl)imino)diethanol hydrochloride involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound’s hydroxyl groups can also participate in hydrogen bonding and other interactions with biomolecules.
Comparación Con Compuestos Similares
Similar Compounds
- 2,2’-((4-Butoxy-3-nitrobenzyl)imino)diethanol hydrochloride
- 2,2’-((4-Methylphenylimino)diethanol
Uniqueness
2,2’-((4-Isobutoxy-3-nitrobenzyl)imino)diethanol hydrochloride is unique due to its specific substituents, which confer distinct chemical and biological properties. The isobutoxy group provides steric hindrance, affecting the compound’s reactivity and interactions with other molecules. The nitro group enhances its potential biological activities, making it a valuable compound for research and development.
Propiedades
Número CAS |
77905-49-8 |
|---|---|
Fórmula molecular |
C15H25ClN2O5 |
Peso molecular |
348.82 g/mol |
Nombre IUPAC |
bis(2-hydroxyethyl)-[[4-(2-methylpropoxy)-3-nitrophenyl]methyl]azanium;chloride |
InChI |
InChI=1S/C15H24N2O5.ClH/c1-12(2)11-22-15-4-3-13(9-14(15)17(20)21)10-16(5-7-18)6-8-19;/h3-4,9,12,18-19H,5-8,10-11H2,1-2H3;1H |
Clave InChI |
IILZWSKMOXRWIW-UHFFFAOYSA-N |
SMILES canónico |
CC(C)COC1=C(C=C(C=C1)C[NH+](CCO)CCO)[N+](=O)[O-].[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Acetamide, N-[5-[bis[2-(acetyloxy)ethyl]amino]-2-[(2-chloro-5-nitrophenyl)azo]phenyl]-](/img/structure/B13767264.png)
![[3-[4-(4-Chlorophenyl)phenyl]-3-hydroxypropyl]-dimethylazanium chloride](/img/structure/B13767275.png)

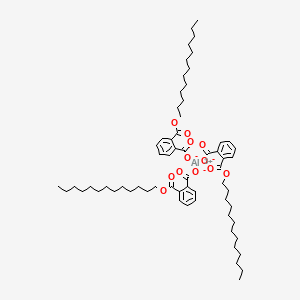
![2-[3-Acetamido-5-(4-methoxyphenyl)phenyl]acetic acid](/img/structure/B13767288.png)

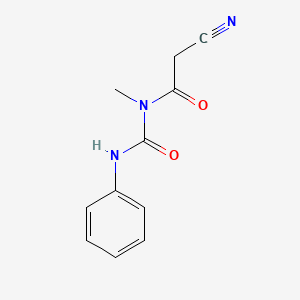
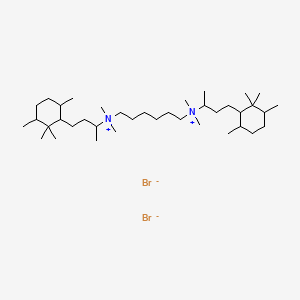

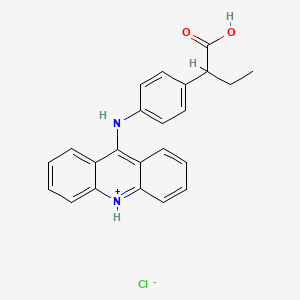
![Methylbis[(2-methylbut-3-YN-2-YL)oxy]phenylsilane](/img/structure/B13767318.png)
